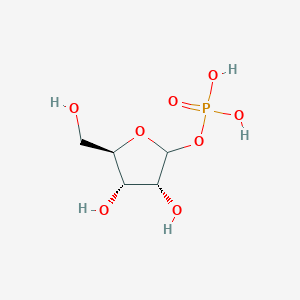![molecular formula C14H19N5O3 B227832 5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B227832.png)
5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione, also known as MitoQ, is a novel mitochondria-targeted antioxidant that has been extensively studied for its therapeutic potential in various diseases.
Mechanism of Action
5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione exerts its antioxidant effects by scavenging reactive oxygen species (ROS) produced by the mitochondria. It is selectively taken up by the mitochondria due to its positive charge, where it is reduced to its ubiquinol form, which is a potent antioxidant. 5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione also interacts with the electron transport chain and improves mitochondrial function, which further reduces ROS production.
Biochemical and Physiological Effects:
5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has been shown to improve mitochondrial function, reduce oxidative stress, and attenuate inflammation in various animal and cell models. It has also been shown to improve cognitive function, reduce cardiovascular risk factors, and improve insulin sensitivity in human studies.
Advantages and Limitations for Lab Experiments
5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several advantages for lab experiments, including its selective accumulation in the mitochondria, its potent antioxidant effects, and its ability to improve mitochondrial function. However, it also has limitations, such as its high cost, limited availability, and potential toxicity at high doses.
Future Directions
There are several future directions for 5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione research, including its potential use in cancer therapy, its role in aging and longevity, and its effects on mitochondrial DNA damage. Additionally, the development of more potent and selective mitochondria-targeted antioxidants may further enhance the therapeutic potential of 5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione.
Conclusion:
5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a novel mitochondria-targeted antioxidant that has shown promising therapeutic potential in various diseases. Its selective accumulation in the mitochondria and potent antioxidant effects make it a valuable tool for studying mitochondrial function and oxidative stress in lab experiments. Further research is needed to fully understand its therapeutic potential and to develop more potent and selective mitochondria-targeted antioxidants.
Synthesis Methods
5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is synthesized by coupling ubiquinone (coenzyme Q10) with a triphenylphosphonium cation, which enables its selective accumulation in the mitochondria. The synthesis method involves the reaction of ubiquinone with triphenylphosphine to form an intermediate, which is then reacted with an alkylating agent, such as methyl iodide, to yield 5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione.
Scientific Research Applications
5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has been extensively studied for its therapeutic potential in various diseases, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. It has been shown to improve mitochondrial function, reduce oxidative stress, and attenuate inflammation, which are the underlying mechanisms of many diseases.
properties
Product Name |
5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
|---|---|
Molecular Formula |
C14H19N5O3 |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H19N5O3/c1-10(16-5-4-7-19-8-6-15-9-19)11-12(20)17(2)14(22)18(3)13(11)21/h6,8-9,16H,4-5,7H2,1-3H3 |
InChI Key |
CUIAGGWHDNNRMI-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=C1C(=O)N(C(=O)N(C1=O)C)C)NCCCN2C=CN=C2 |
SMILES |
CC(=C1C(=O)N(C(=O)N(C1=O)C)C)NCCCN2C=CN=C2 |
Canonical SMILES |
CC(=C1C(=O)N(C(=O)N(C1=O)C)C)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)


![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)

![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)


![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)

![1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide](/img/structure/B227810.png)


![7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)